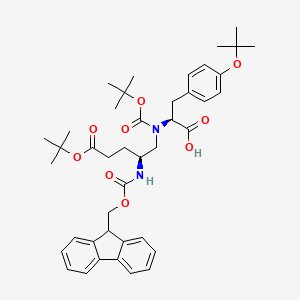
(S)-2-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)-l2-azaneyl)-5-(tert-butoxy)-5-oxopentyl)(tert-butoxycarbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)-l2-azaneyl)-5-(tert-butoxy)-5-oxopentyl)(tert-butoxycarbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including fluorenyl, tert-butoxy, and phenyl groups
Preparation Methods
The synthesis of (S)-2-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)-l2-azaneyl)-5-(tert-butoxy)-5-oxopentyl)(tert-butoxycarbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid involves several steps. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorenylmethanol, tert-butyl bromoacetate, and phenylalanine derivatives.
Protection and Deprotection: The functional groups are protected and deprotected at various stages to ensure selective reactions. Common protecting groups include fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc).
Coupling Reactions: The key steps involve coupling reactions, such as amide bond formation and esterification, to assemble the desired structure.
Purification: The final product is purified using techniques like column chromatography and recrystallization to obtain a high-purity compound.
Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
(S)-2-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)-l2-azaneyl)-5-(tert-butoxy)-5-oxopentyl)(tert-butoxycarbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Hydrolysis: Hydrolysis reactions can break down ester or amide bonds in the presence of acids or bases, leading to the formation of carboxylic acids and amines.
Scientific Research Applications
(S)-2-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)-l2-azaneyl)-5-(tert-butoxy)-5-oxopentyl)(tert-butoxycarbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-2-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)-l2-azaneyl)-5-(tert-butoxy)-5-oxopentyl)(tert-butoxycarbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
(S)-2-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)-l2-azaneyl)-5-(tert-butoxy)-5-oxopentyl)(tert-butoxycarbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid can be compared with similar compounds, such as:
Trifluorotoluene: An organic compound with similar functional groups, used as a solvent and synthetic intermediate.
Ethyl 3-(furan-2-yl)propionate: A compound with a similar ester functional group, used in flavor and fragrance industries.
These comparisons highlight the unique structural features and applications of this compound.
Properties
Molecular Formula |
C42H54N2O9 |
|---|---|
Molecular Weight |
730.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C42H54N2O9/c1-40(2,3)51-29-21-18-27(19-22-29)24-35(37(46)47)44(39(49)53-42(7,8)9)25-28(20-23-36(45)52-41(4,5)6)43-38(48)50-26-34-32-16-12-10-14-30(32)31-15-11-13-17-33(31)34/h10-19,21-22,28,34-35H,20,23-26H2,1-9H3,(H,43,48)(H,46,47)/t28-,35-/m0/s1 |
InChI Key |
GOTKFUSPRTYONL-WJVKJDHCSA-N |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(CC(CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















